![molecular formula C42H72O14 B2554301 Mogroside IIA1 CAS No. 88901-44-4](/img/structure/B2554301.png)
Mogroside IIA1
Overview
Description
Mogroside IIA1 is a triterpene glycoside compound derived from the fruit of Siraitia grosvenorii, commonly known as monk fruit. This compound is known for its intense sweetness, being significantly sweeter than sucrose. This compound has gained attention due to its potential health benefits, including antioxidant, anti-diabetic, and anti-cancer properties .
Mechanism of Action
Target of Action
Mogroside IIA1, a triterpenoid glycoside, is a nonsugar sweetener derived from the fruits of Siraitia grosvenorii . It is known to exhibit antioxidant, antidiabetic, and anticancer activities It’s suggested that it may interact with no synthase .
Mode of Action
It is known that mogrosides, including this compound, exhibit antioxidant, antidiabetic, and anticancer activities . This suggests that this compound may interact with its targets to exert these effects. More research is needed to fully elucidate the specific interactions between this compound and its targets.
Biochemical Pathways
It is suggested that the protective effects of mogrosides, including this compound, could be due to their antioxidant, antidiabetic, and anticancer activities These activities suggest that this compound may affect pathways related to oxidative stress, glucose metabolism, and cell proliferation
Pharmacokinetics
It is known that mogrosides, including this compound, are sweeter than sucrose . This suggests that this compound may have good bioavailability. More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.
Result of Action
It is suggested that this compound exhibits antioxidant, antidiabetic, and anticancer activities This suggests that this compound may help to reduce oxidative stress, regulate glucose metabolism, and inhibit cell proliferation
Action Environment
It is known that mogrosides, including this compound, are derived from the fruits of siraitia grosvenorii . This suggests that the action of this compound may be influenced by factors such as the growth conditions of the Siraitia grosvenorii plant and the processing of its fruits. More research is needed to understand how environmental factors influence the action, efficacy, and stability of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of mogroside IIA1 involves the extraction of mogrosides from the monk fruit. The process typically includes the following steps:
Extraction: The fruit is crushed, and the mogrosides are extracted using solvents such as ethanol or water.
Purification: The extract is then purified using techniques like column chromatography to isolate this compound.
Hydrolysis: Enzymatic hydrolysis can be employed to convert other mogrosides into this compound.
Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification processes. The use of macroporous resins for adsorption and separation is common in industrial settings to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Mogroside IIA1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products.
Hydrolysis: Enzymatic hydrolysis using β-glucosidase can deglycosylate this compound, leading to the formation of mogrol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Hydrolysis: β-glucosidase is used under mild acidic conditions (pH 4) and moderate temperatures (30°C) for effective hydrolysis.
Major Products:
Oxidation Products: Various oxidized derivatives of this compound.
Hydrolysis Products: Mogrol and other deglycosylated derivatives.
Scientific Research Applications
Pharmacological Properties
Mogroside IIA1 exhibits several pharmacological activities that contribute to its therapeutic potential:
- Antioxidant Activity : Studies have demonstrated that mogrosides, including this compound, possess strong antioxidant properties. They scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage associated with various diseases, including diabetes and neurodegenerative disorders .
- Anti-diabetic Effects : Research indicates that this compound can significantly lower blood glucose levels. In diabetic mouse models, it has been shown to improve insulin sensitivity and reduce hyperglycemia by inhibiting glucose conversion and enhancing insulin secretion from pancreatic cells .
- Anti-inflammatory Effects : this compound has been linked to the modulation of inflammatory pathways. It helps reduce the expression of pro-inflammatory cytokines, which can be beneficial in conditions like asthma and other inflammatory diseases .
Therapeutic Applications
The therapeutic applications of this compound are extensive:
- Diabetes Management : Its ability to regulate blood sugar levels positions this compound as a promising candidate for diabetes treatment. Studies have shown that it can mitigate complications associated with diabetes by improving metabolic parameters and reducing oxidative stress .
- Neuroprotection : Recent findings suggest that mogrosides may have neuroprotective effects. In models of Parkinson's disease, this compound has been observed to enhance neuronal survival and function by mitigating neurotoxicity caused by environmental toxins .
- Respiratory Health : The compound has demonstrated efficacy in improving respiratory function by reducing cough reflexes and enhancing mucus clearance in animal models, indicating potential applications in treating respiratory conditions .
Food Science Applications
This compound is also recognized for its applications in food science:
- Natural Sweetener : As a natural sweetener, this compound is significantly sweeter than sucrose (up to 100 times), making it an attractive alternative for sugar reduction in food products. Its use can help address health concerns related to excessive sugar intake .
- Functional Food Ingredient : Due to its health-promoting properties, this compound is being explored as a functional ingredient in various food products aimed at enhancing nutritional value while providing health benefits.
Case Studies and Research Findings
Several studies underscore the effectiveness of this compound across different applications:
Comparison with Similar Compounds
Mogroside IIA1 is part of a family of mogrosides, which include:
Mogroside V: Known for its intense sweetness and similar health benefits.
Mogroside III: Exhibits anti-diabetic and antioxidant properties.
Mogrol: A deglycosylated derivative with neuroprotective effects
Uniqueness: this compound stands out due to its specific glycoside structure, which contributes to its unique sweetness profile and health benefits. Its combination of antioxidant, anti-diabetic, and anti-cancer activities makes it a compound of significant interest in various fields of research .
Biological Activity
Mogroside IIA1, a prominent compound derived from the fruit of Siraitia grosvenorii (commonly known as monk fruit), has garnered significant attention due to its diverse biological activities. This article delves into the pharmacological effects, mechanisms of action, and relevant case studies that highlight the potential therapeutic applications of this compound.
Overview of this compound
This compound is one of several mogrosides, which are glycosides known for their natural sweetness and health benefits. These compounds are primarily utilized in traditional medicine and as natural sweeteners. Research indicates that this compound possesses various biological activities, including anti-inflammatory, hypoglycemic, and antioxidant effects.
1. Hypoglycemic Effects
This compound has been shown to effectively lower blood glucose levels. In a study involving high-fat diet and streptozocin (HFD/STZ)-induced diabetic rats, this compound significantly improved insulin sensitivity by increasing glucagon-like peptide-1 (GLP-1) levels and activating AMP-activated protein kinase (AMPK) pathways .
2. Anti-Inflammatory Properties
This compound exhibits potent anti-inflammatory effects. It has been demonstrated to reduce the expression of pro-inflammatory cytokines in various models. For instance, in in vitro studies with RAW264.7 cells, this compound inhibited nitric oxide (NO) production induced by lipopolysaccharides (LPS) .
Mechanism | Effect |
---|---|
Inhibition of NO production | Reduces inflammation in macrophages |
Downregulation of cytokines | Alleviates symptoms in models of asthma and lung injury |
3. Antioxidant Activity
The antioxidant capacity of this compound helps mitigate oxidative stress-related damage. Research indicates that it can enhance the activity of antioxidant enzymes, thus protecting against cellular damage in diabetic models .
Case Studies
Case Study 1: Diabetes Management
In a controlled study involving diabetic rats, administration of this compound resulted in significant reductions in fasting blood glucose levels and improvements in lipid profiles. The study concluded that this compound could be a viable candidate for managing diabetes due to its dual action on glucose metabolism and inflammation .
Case Study 2: Respiratory Health
Another study assessed the effects of this compound on respiratory conditions induced by allergens. Results showed a marked decrease in Th2 cytokines (IL-4, IL-5, IL-13) and an increase in Th1 cytokine (IFN-γ), suggesting its potential use in treating asthma and related respiratory disorders .
The biological activities of this compound can be attributed to several mechanisms:
- AMPK Activation: By activating AMPK, this compound enhances glucose uptake and lipid metabolism, contributing to its hypoglycemic effects.
- Cytokine Modulation: It modulates immune responses by influencing cytokine production, particularly in inflammatory conditions.
- Antioxidant Enzyme Regulation: It enhances the expression and activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase, reducing oxidative stress.
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-6-[(3R,6R)-6-[(3S,8S,9R,10R,11R,13R,14S,17R)-3,11-dihydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxy-2-methylheptan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H72O14/c1-20(21-15-16-40(6)26-12-10-22-23(11-13-27(44)38(22,2)3)42(26,8)28(45)17-41(21,40)7)9-14-29(39(4,5)52)56-37-35(51)33(49)31(47)25(55-37)19-53-36-34(50)32(48)30(46)24(18-43)54-36/h10,20-21,23-37,43-52H,9,11-19H2,1-8H3/t20-,21-,23-,24-,25-,26+,27+,28-,29-,30-,31-,32+,33+,34-,35-,36-,37+,40+,41-,42+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWPTUAQJIALPLJ-NCHDIWMLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)C3CCC4(C3(CC(C5(C4CC=C6C5CCC(C6(C)C)O)C)O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)[C@H]3CC[C@@]4([C@@]3(C[C@H]([C@@]5([C@H]4CC=C6[C@H]5CC[C@@H](C6(C)C)O)C)O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H72O14 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
801.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88901-44-4 | |
Record name | Mogroside II-A1 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088901444 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MOGROSIDE II-A1 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87ES958MJC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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